molecular formula C44H55NO16 B13389102 5-Dodecanoylaminoflorescein di-b-D-galactopyranoside

5-Dodecanoylaminoflorescein di-b-D-galactopyranoside

Cat. No.: B13389102
M. Wt: 853.9 g/mol
InChI Key: SLIWIQKBDGZFQR-UHFFFAOYSA-N
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Description

5-Dodecanoylaminoflorescein di-b-D-galactopyranoside (C12FDG) is a lipophilic, fluorogenic substrate widely used to detect β-galactosidase activity, particularly senescence-associated β-galactosidase (SA-β-gal) at pH 6.0 . Its structure includes a fluorescein core linked to two β-D-galactopyranoside moieties and a dodecanoyl (C12) chain, enabling passive diffusion across cell membranes without requiring membrane disruption . Upon cleavage by β-galactosidase, the non-fluorescent C12FDG releases fluorescein, emitting green fluorescence (Ex/Em: 497/518 nm) . This property makes it ideal for flow cytometry, microscopy, and in vivo studies of cellular senescence in tissues like bone marrow, thymus, and tumors .

C12FDG is typically used with lysosomal alkalinizing agents (e.g., bafilomycin A1) to enhance cytosolic β-galactosidase activity in senescent cells . Its stability at -20°C and high purity (>95%) ensure reproducibility in research .

Properties

IUPAC Name

N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIWIQKBDGZFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reaction by β-Galactosidase

C12FDG undergoes enzymatic hydrolysis catalyzed by β-galactosidase, a reaction critical for its function as a reporter substrate.

Reaction Mechanism

  • Step 1 : Cleavage of the first β-D-galactopyranoside group yields 5-dodecanoylaminofluorescein monogalactoside (C12FMG) .

  • Step 2 : Removal of the second galactose moiety produces 5-dodecanoylaminofluorescein (C12F) , a highly fluorescent compound .

Reaction StepSubstrateProductFluorescence Activation
Initial HydrolysisC12FDGC12FMGNon-fluorescent → Weak fluorescence
Final HydrolysisC12FMGC12FStrong fluorescence (Ex/Em = 490–497 nm / 514–518 nm)

The dodecanoyl (C12) chain enhances cellular retention of the fluorescent product by anchoring it to lipid membranes .

Enzymatic Specificity and Kinetics

β-Galactosidase exhibits high specificity for the galactose moiety but tolerates modifications at the C6 position (e.g., dodecanoylamino group) .

Key Kinetic Parameters

  • Turnover Rate : Slower than simpler substrates like ONPG (o-nitrophenyl β-D-galactopyranoside) but compensates with higher sensitivity due to fluorescence amplification .

  • Detection Limit : Fluorescence-based assays using C12FDG are 100–1,000x more sensitive than chromogenic or radioisotope methods .

SubstrateKmK_m (μM)VmaxV_{max} (μmol/min/mg)Sensitivity
C12FDG15–25*0.05–0.1*~1 pM
FDG10–200.1–0.3~10 pM
ONPG50–10010–15~1 μM

*Estimated from comparative studies .

Comparative Analysis with Analogous Substrates

C12FDG’s lipophilicity distinguishes it from other β-galactosidase substrates:

SubstrateStructureKey FeatureCellular Retention
C12FDGLipophilic fluorescein + 2 galactoseHigh membrane retentionExcellent
FDGNon-lipophilic fluorescein + 2 galactoseRapid leakage from cellsPoor
X-GalChromogenic indole derivativeRequires fixation for histochemistryN/A

Research Findings and Limitations

  • Advantages :

    • Enables non-invasive, quantitative assays in live cells .

    • Compatible with high-throughput screening .

  • Limitations :

    • Endogenous β-galactosidase activity in mammalian cells can cause background noise .

    • Requires optimization of loading concentrations to avoid cytotoxicity .

C12FDG’s chemical reactions underpin its utility as a premier tool for β-galactosidase detection. Its two-step hydrolysis mechanism, combined with enhanced cellular retention, provides unmatched sensitivity in live-cell and in vivo applications. Future refinements may focus on reducing background activity and improving solubility for broader experimental use.

Comparison with Similar Compounds

Table 1: Key Features of C12FDG and Analogous Substrates

Compound Structure Features Enzyme Target Permeability Applications Key Limitations
C12FDG Dodecanoyl chain, fluorescein, galactoside β-galactosidase (pH 6) High (lipophilic) Senescence detection (flow cytometry, tissue sections) Background in lysosome-rich cells
FDG (Fluorescein di-β-D-galactopyranoside) Hydrophilic, no acyl chain β-galactosidase Low (requires hypotonic shock/electroporation) LacZ reporter assays Limited cell retention, unsuitable for in vivo
5-Octanoylaminofluorescein di-b-D-galactopyranoside Shorter octanoyl (C8) chain β-galactosidase Moderate Fatty acid metabolism studies Reduced retention vs. C12FDG
4-Methylumbelliferyl-α-D-galactopyranoside Methylumbelliferone fluorophore, α-galactoside α-galactosidase Variable Fabry disease diagnostics Targets α-isoform, distinct from SA-β-gal

Mechanism and Specificity

  • C12FDG vs. FDG : While both are β-galactosidase substrates, C12FDG’s lipophilicity eliminates the need for cell membrane disruption, unlike FDG, which requires hypotonic loading or electroporation . FDG is better suited for LacZ reporter systems in cultured cells, whereas C12FDG’s retention enables long-term tracking in vivo .
  • C12FDG vs. Shorter-Chain Analogs : Substrates with shorter acyl chains (e.g., C8) exhibit reduced cellular retention and slower enzymatic cleavage due to weaker membrane integration .
  • Competitive Inhibitors: Phenyl-β-D-galactopyranoside and chloroquine indirectly modulate β-galactosidase activity—phenyl derivatives compete with substrates, while chloroquine alters lysosomal pH . Unlike these inhibitors, C12FDG acts as a substrate, enabling direct activity quantification .

Research Findings

  • Sensitivity : C12FDG detects SA-β-gal in as few as 1% senescent cells within heterogeneous populations, outperforming histochemical stains like X-gal .
  • Tumor Studies : In multiple myeloma and skin tumors, C12FDG-based assays revealed senescent cell infiltration correlated with NKG2D ligand expression, suggesting immune-evasion mechanisms .
  • Limitations : Basal fluorescence in lysosome-rich cells (e.g., macrophages) may require compensation via controls .

Biological Activity

5-Dodecanoylaminoflorescein di-β-D-galactopyranoside, commonly known as C12FDG, is a synthetic compound primarily used as a substrate for the enzyme β-galactosidase. This compound exhibits notable biological activity due to its unique structural properties, which enhance its utility in various biochemical assays.

Chemical Structure and Properties

C12FDG has the molecular formula C44H55NO16C_{44}H_{55}NO_{16} and a molecular weight of approximately 853.9 g/mol. The compound features a fluorescein moiety linked to two β-D-galactopyranoside units, along with a dodecanoyl (12-carbon) lipophilic group that facilitates cellular uptake and retention .

Key Properties:

  • Molecular Weight: 853.9 g/mol
  • Fluorescence Excitation/Emission: Ex/Em=492/520Ex/Em=492/520 nm
  • CAS Number: 138777-25-0

C12FDG acts as a fluorogenic substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of galactosidic bonds. Upon enzymatic cleavage, C12FDG releases fluorescein, which is highly fluorescent, allowing for real-time monitoring of β-galactosidase activity in live cells. The hydrolysis reaction can be summarized as follows:

C12FDG+ galactosidaseFluorescein+Galactose\text{C12FDG}+\text{ galactosidase}\rightarrow \text{Fluorescein}+\text{Galactose}

This mechanism highlights C12FDG's role in quantifying enzyme expression levels and studying cellular processes such as senescence and apoptosis .

Applications in Research

C12FDG is widely utilized in molecular biology and biochemistry for various applications:

  • Detection of β-Galactosidase Activity: It serves as a sensitive indicator for β-galactosidase activity in both live and fixed cells.
  • Gene Expression Studies: The fluorescence intensity generated from the enzymatic reaction correlates directly with enzyme expression levels, facilitating quantitative analysis.
  • Cellular Localization Studies: The lipophilic nature of C12FDG influences its distribution within cellular membranes, affecting its localization and retention .

Comparative Analysis with Similar Compounds

C12FDG shares similarities with other fluorogenic substrates but possesses unique characteristics due to its lipophilic modification. Below is a comparison with some related compounds:

Compound NameStructure TypeUnique Features
Fluorescein di-β-D-galactopyranosideGlycosideNon-lipophilic; less effective in live cell assays
5-Bromo-4-chloroindolyl galactopyranosideChromogenicLess sensitive; requires larger substrate turnover
Octadecanoyl aminofluoresceinLipophilicSimilar lipophilic properties; different fluorophore
5-Dodecanoylamino-4-methylcoumarin di-β-D-galactopyranosideGlycosideCombines coumarin fluorescence with galactose

The unique combination of high sensitivity due to fluorescence and enhanced cellular uptake from its dodecanoyl tail distinguishes C12FDG from these similar compounds .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of C12FDG in various experimental setups:

  • Detection of LacZ-positive Cells:
    • In experiments utilizing fluorescence microscopy and flow cytometry, C12FDG was shown to identify lacZ-positive cells with high sensitivity, outperforming traditional methods by 100 to 1000-fold compared to radioisotope-based ELISAs .
  • Quantitative Analysis of Gene Expression:
    • A study highlighted the use of C12FDG to monitor gene expression levels in transgenic models, demonstrating its capability to provide quantitative data on β-galactosidase activity across different tissue types.
  • Cellular Senescence Studies:
    • Research involving cellular senescence indicated that C12FDG could effectively track changes in β-galactosidase activity associated with aging processes in cultured cells.

Q & A

Q. What is the mechanism of β-galactosidase detection using 5-dodecanoylaminofluorescein di-β-D-galactopyranoside, and how does its lipophilicity enhance tissue penetration?

C12FDG acts as a fluorogenic substrate, where β-galactosidase hydrolyzes the glycosidic bond, releasing fluorescein (detectable at 497/518 nm excitation/emission). Its dodecanoyl chain increases lipophilicity, enabling efficient diffusion into cell membranes and intact tissue sections, unlike hydrophilic analogs . For validation, control experiments with β-gal inhibitors (e.g., phenylethyl β-D-thiogalactopyranoside) are critical to confirm enzymatic specificity .

Q. What synthesis strategies are employed to produce 5-dodecanoylaminofluorescein di-β-D-galactopyranoside with high purity?

Synthesis typically involves glycosylation of fluorescein derivatives with protected β-D-galactopyranosyl donors. Critical steps include:

  • Protection/Deprotection : Benzoyl or acetyl groups shield hydroxyls during glycosylation, followed by alkaline deprotection .
  • Coupling : Trichloroacetimidate or imidate donors are used for efficient galactose attachment, monitored by TLC/HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity, verified via NMR and mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize C12FDG concentration and incubation time to balance signal intensity and background noise in live-cell imaging?

  • Dose Titration : Test 10–100 µM C12FDG in varying cell types, as overexpression systems (e.g., lacZ-transfected cells) may require lower doses .
  • Kinetic Profiling : Measure fluorescence every 15–30 minutes to identify peak signal-to-noise ratios. Prolonged incubation (>2 hours) risks nonspecific hydrolysis in acidic lysosomal compartments .
  • Counterstaining : Use Hoechst 33342 or DAPI to normalize fluorescence intensity across cell populations .

Q. What experimental controls are essential to distinguish senescence-associated β-gal (SA-β-gal) activity from lysosomal β-gal when using C12FDG?

  • pH Specificity : SA-β-gal operates at pH 6.0, while lysosomal β-gal functions at pH 4.5. Perform assays at both pH levels with/without inhibitors (e.g., chloroquine for lysosomal inhibition) .
  • Genetic Controls : Use β-gal-knockout cells or siRNA silencing to confirm target specificity .
  • Substrate Competition : Co-incubate with non-fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) to validate competitive inhibition .

Q. How does tissue heterogeneity affect C12FDG-based β-galactosidase quantification, and what normalization methods are recommended?

  • Section Thickness : Standardize tissue sections to 10–20 µm using a cryostat to minimize variability in substrate penetration .
  • Endogenous Fluorescence : Acquire baseline fluorescence (pre-incubation) and subtract from post-incubation signals .
  • Internal Standards : Co-stain with invariant markers (e.g., collagen autofluorescence in connective tissue) for regional normalization .

Q. What advanced statistical models are suitable for analyzing time-lapse fluorescence data from C12FDG-based assays?

  • Compartmental Modeling : Apply Michaelis-Menten kinetics to estimate VmaxV_{max} and KmK_m for β-gal activity across tissues .
  • Nonlinear Regression : Use tools like GraphPad Prism to fit fluorescence curves and calculate hydrolysis rates .
  • Machine Learning : Train classifiers to differentiate β-gal-positive regions in heterogeneous samples (e.g., tumor vs. stroma) using pixel-intensity histograms .

Methodological Considerations

  • Troubleshooting Low Signal : Increase substrate concentration or use permeabilization agents (e.g., saponin) for dense tissues .
  • Avoiding Photobleaching : Limit exposure time and use antifade reagents (e.g., ProLong Diamond) in fixed samples .
  • Data Contradictions : Reconcile conflicting results by cross-validating with alternative substrates (e.g., X-gal) and orthogonal assays (e.g., qPCR for β-gal mRNA) .

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